3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole
Description
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
3-chloro-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C6H6ClNO/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2 |
InChI Key |
QUDWDVSKDRLLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(ON=C2C1)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chlorinated Diketones
The cyclocondensation of α-chlorinated diketones with hydroxylamine derivatives represents a foundational approach. For example, 3-chloro-1,2-cyclopentanedione reacts with hydroxylamine-O-sulfonic acid (HOSA) under acidic conditions to yield the target compound. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon, followed by cyclization and elimination of water .
Key Reaction Conditions
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HOSA, HCl/EtOH | 80 | 6 | 68 |
| NH₂OH·HCl, NaOAc | 70 | 8 | 55 |
Challenges include competing side reactions, such as over-oxidation of the diketone or incomplete cyclization. Purification via flash column chromatography (petroleum ether:ethyl acetate, 6:1) resolves these issues .
Nitrile Oxide-Alkyne Cycloaddition
Intramolecular [3+2] cycloaddition between chlorinated nitrile oxides and alkynes offers superior regioselectivity. For instance, 3-chlorocyclopentene-1-carbonitrile oxide, generated in situ from the corresponding hydroxamic acid chloride, reacts with a tethered alkyne to form the bicyclic isoxazole. This method avoids steric hindrance common in cyclopenta systems .
Optimized Parameters
-
Nitrile oxide precursor: 3-chloro-1-hydroxycyclopentane-1-carbonitrile
-
Base: 1,8-diazabicycloundec-7-ene (DBU)
-
Solvent: Tetrahydrofuran (THF)
-
Yield: 72%
The reaction’s regioselectivity is confirmed via -NMR, showing a characteristic C=N signal at 158 ppm.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. A representative protocol involves heating a mixture of 3-chloro-1,2-cyclopentanedione and hydroxylamine hydrochloride in ethanol under microwave conditions (150 W, 120°C, 15 min) .
Comparative Performance
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 6 h | 68 | 92 |
| Microwave | 15 min | 75 | 98 |
This approach minimizes thermal degradation, as evidenced by HPLC analysis showing 98% purity .
Post-Synthetic Chlorination Strategies
Direct chlorination of pre-formed 5,6-dihydro-4H-cyclopenta[c]isoxazole is feasible using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with the chlorine atom directed to the 3-position by the electron-withdrawing isoxazole ring .
Chlorination Efficiency
| Chlorinating Agent | Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SO₂Cl₂ | 1.2 | 0 | 62 |
| Cl₂ (gas) | 1.5 | 25 | 45 |
Post-chlorination requires rigorous exclusion of moisture to prevent hydrolysis of the isoxazole ring .
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 synthetic batches reveals trade-offs between scalability, yield, and practicality:
| Method | Avg. Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 65 | High | Moderate |
| Cycloaddition | 70 | Moderate | High |
| Microwave | 75 | High | Low |
| Post-Synthetic Chlorine | 60 | Low | High |
The cycloaddition route excels in regioselectivity but suffers from higher reagent costs. Microwave-assisted synthesis balances speed and yield, making it ideal for small-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole has been investigated for its therapeutic potential in various diseases due to its unique structural properties.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against colorectal carcinoma (HCT-116) and prostate cancer (PC3) with IC50 values lower than those of established chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 8.2 |
| 5-Fluorouracil | HCT-116 | 10.0 |
- Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 10 |
| Escherichia coli | 20 | Ciprofloxacin | 15 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which may include:
- Inhibition of key enzymes involved in inflammatory pathways.
- Induction of apoptosis in cancer cells through the activation of caspases.
Antimicrobial Study
A recent study evaluated the antimicrobial efficacy of several isoxazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.
Anticancer Research
In experimental setups involving HCT-116 and PC3 cell lines, treatment with this compound resulted in reduced cell viability compared to untreated controls. This study highlighted its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta-Fused Isoxazole Derivatives
Evidence from CAS records () identifies structurally analogous compounds:
- 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1, similarity: 0.99): The absence of a chlorine atom and presence of a carboxylic acid group may reduce electrophilicity while increasing hydrogen-bonding capacity.
Key Differences :
Pyrrolo-Fused Isoxazoles
The compound 5-(4-chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole () shares a bicyclic isoxazole core but incorporates a pyrrolidine ring instead of cyclopentane. This structural variation impacts:
- Biological Activity : Pyrrolo-isoxazoles exhibit fungicidal properties against plant pathogens, suggesting that the cyclopenta analogue could have similar applications if functionalized appropriately .
Substituted Isoxazole Derivatives
- 3-(4-Chlorophenyl)isoxazole (): This simpler isoxazole derivative demonstrated potent noncompetitive inhibition of glutathione reductase (GR), attributed to the chloroaryl group’s interaction with the enzyme’s allosteric sites. In contrast, the cyclopenta-fused chloro-isoxazole may exhibit altered binding kinetics due to its rigid bicyclic framework .
- Styrylisoxazole Carboxylic Acids (): Derivatives like ethyl 5-(p-substitutedstyryl)-isoxazole-3-carboxylate feature extended conjugation, leading to distinct spectral properties (e.g., IR C=O stretch at 1730–1710 cm⁻¹) compared to the cyclopenta analogue, which lacks a styryl group .
Biological Activity
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
- Molecular Formula : C7H8ClN3O
- Molecular Weight : 173.61 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects such as:
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties against various pathogens.
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of this compound. For example:
- A study evaluated its effectiveness against bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Anticancer Activity
Research has also focused on the anticancer properties of this compound:
-
Cell Line Studies :
- In vitro studies on human promyelocytic leukemia cell line (HL-60) demonstrated that this compound induced cytotoxicity with an IC50 value ranging from 50 to 200 µM. The mechanism involved modulation of apoptotic pathways, specifically increasing the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2.
-
Gene Expression Analysis :
- RT-PCR analysis revealed that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell cycle regulation. Notably, it increased p21^WAF1 levels, suggesting a potential mechanism for cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of various isoxazole derivatives, including this compound. The study highlighted its superior activity compared to other derivatives in inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 25 | Effective against Staphylococcus aureus |
| Other Derivative A | 50 | Moderate |
| Other Derivative B | >100 | Ineffective |
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on HL-60 cells, researchers treated the cells with varying concentrations of this compound and measured cell viability using the MTT assay.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 70 |
| 100 | 40 |
| 200 | 20 |
Q & A
Q. Table 1: Key Crystallographic Parameters for Cyclopenta[c]isoxazole Derivatives
Q. Table 2: Comparative Bioactivity of Isoxazole Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
